REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([CH3:12])[CH:6]=[CH:5][C:3]=1N.[OH:13]S(O)(=O)=O.N([O-])=O.[Na+]>O>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[C:7]([CH3:12])[CH:6]=[CH:5][C:3]=1[OH:13] |f:2.3|
|
Name
|
|
Quantity
|
105.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
124 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at a temperature of 105°-108° C. for one half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one and one half hours
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled over the weekend to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
leaving a yellow and black solid which
|
Type
|
WASH
|
Details
|
is washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
The hexane extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1[N+](=O)[O-])C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |